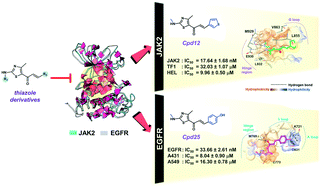Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives†
RSC Medicinal Chemistry Pub Date: 2021-02-26 DOI: 10.1039/D0MD00436G
Abstract
The Janus kinase (JAK) and epidermal growth factor receptor (EGFR) have been considered as potential targets for cancer therapy due to their role in regulating proliferation and survival of cancer cells. In the present study, the aromatic alkyl-amino analogs of thiazole-based chalcone were selected to experimentally and theoretically investigate their inhibitory activity against JAK2 and EGFR proteins as well as their anti-cancer effects on human cancer cell lines expressing JAK2 (TF1 and HEL) and EGFR (A549 and A431). In vitro cytotoxicity screening results demonstrated that the HEL erythroleukemia cell line was susceptible to compounds 11 and 12, whereas the A431 lung cancer cell line was vulnerable to compound 25. However, TF1 and A549 cells were not sensitive to our thiazole derivatives. From kinase inhibition assay results, compound 25 was found to be a dual inhibitor against JAK2 and EGFR, whereas compounds 11 and 12 selectively inhibited the JAK2 protein. According to the molecular docking analysis, compounds 11, 12 and 25 formed hydrogen bonds with the hinge region residues Lys857, Leu932 and Glu930 and hydrophobically came into contact with Leu983 at the catalytic site of JAK2, while compound 25 formed a hydrogen bond with Met769 at the hinge region, Lys721 near a glycine loop, and Asp831 at the activation loop of EGFR. Altogether, these potent thiazole derivatives, following Lipinski's rule of five, could likely be developed as a promising JAK2/EGFR targeted drug(s) for cancer therapy.


Recommended Literature
- [1] Dispersive micro-solid phase extraction based on Fe3O4@SiO2@Ti-MOF as a magnetic nanocomposite sorbent for the trace analysis of caffeic acid in the medical extracts of plants and water samples prior to HPLC-UV analysis†
- [2] A thermodynamic study of selective solvation in solvent mixtures†
- [3] Coloured chemical image-based models for the prediction of soil sorption of herbicides
- [4] Ionization of gold (γ-methoxy)vinyl complexes generates reactive gold vinyl carbene complexes†
- [5] Amyloid-mimicking toxic nanofibers generated via self-assembly of dopamine†
- [6] Biradical o-iminobenzosemiquinonato(1−) complexes of nickel(ii): catalytic activity in three-component coupling of aldehydes, amines and alkynes†
- [7] Regioselective 2,6-dihalogenation of BODIPYs in 1,1,1,3,3,3-hexafluoro-2-propanol and preparation of novel meso-alkyl polymeric BODIPY dyes†
- [8] Improved hydrogen storage properties of MgH2 by the addition of FeS2 micro-spheres†
- [9] On the effect of the nature of the bridge on oxidative or reductive photoinduced electron transfer in donor–bridge–acceptor systems
- [10] Hexylresorcinol calix[4]arene-assisted synthesis of ZnO–Au micro–nano materials with enhanced photodegradation performance to degrade harmful organic compounds†

Journal Name:RSC Medicinal Chemistry
Research Products
-
CAS no.: 16679-94-0
-
CAS no.: 153466-65-0
-
CAS no.: 141807-57-0
-
CAS no.: 119670-11-0









